6-Chloro-2-(iodomethyl)quinoxaline
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Overview
Description
6-Chloro-2-(iodomethyl)quinoxaline is a chemical compound with the molecular formula C9H6ClIN2 and a molecular weight of 304.51 g/mol It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(iodomethyl)quinoxaline typically involves the halogenation of quinoxaline derivatives. One common method includes the reaction of 6-chloroquinoxaline with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(iodomethyl)quinoxaline can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under appropriate conditions to form different quinoxaline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 6-chloro-2-(azidomethyl)quinoxaline .
Scientific Research Applications
6-Chloro-2-(iodomethyl)quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(iodomethyl)quinoxaline involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the iodine atom, making it reactive towards nucleophiles. This reactivity can be exploited in the synthesis of biologically active molecules and in the modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
6-Chloroquinoxaline: Lacks the iodomethyl group, making it less reactive in nucleophilic substitution reactions.
2-Iodomethylquinoxaline: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Uniqueness
6-Chloro-2-(iodomethyl)quinoxaline is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and potential biological activities. This dual halogenation makes it a versatile intermediate in synthetic chemistry and a valuable compound for research applications .
Properties
Molecular Formula |
C9H6ClIN2 |
---|---|
Molecular Weight |
304.51 g/mol |
IUPAC Name |
6-chloro-2-(iodomethyl)quinoxaline |
InChI |
InChI=1S/C9H6ClIN2/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,5H,4H2 |
InChI Key |
CLNMJLPJVRHTRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1Cl)CI |
Origin of Product |
United States |
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